molecular formula C22H21ClN2O2S2 B2704314 Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate CAS No. 303147-17-3

Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate

Cat. No.: B2704314
CAS No.: 303147-17-3
M. Wt: 444.99
InChI Key: DSNALBSJCGDOSD-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate is a complex organic compound characterized by its molecular formula C22H21ClN2O2S2[_{{{CITATION{{{_1{Ethyl 2-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl .... This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring structure. The presence of chlorine and sulfur atoms in its structure makes it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate typically involves multi-step organic reactions. One common approach is the reaction of 2-phenyl-4-pyrimidinyl with chlorophenyl sulfanyl groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the proper formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and advanced chemical engineering techniques. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for developing new therapeutic agents. Its ability to interact with biological targets makes it valuable in the design of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.

  • 2-Phenyl-4-pyrimidinyl derivatives: These compounds have variations in the phenyl and pyrimidinyl groups, resulting in different reactivity and biological activities.

Properties

IUPAC Name

ethyl 2-[6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S2/c1-3-27-22(26)15(2)29-20-13-18(14-28-19-11-9-17(23)10-12-19)24-21(25-20)16-7-5-4-6-8-16/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNALBSJCGDOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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